2-(chloromethyl)-1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole
Overview
Description
The compound “2-(chloromethyl)-1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many biologically active molecules . The morpholine ring is attached to a sulfonyl group, which is a key functional group in many pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, morpholines can generally be synthesized from 1,2-amino alcohols and related compounds . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been used to synthesize various substituted morpholines .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Morpholine-4-sulfonyl chloride, a related compound, has a molecular weight of 185.63 .
Chemical Reactions Analysis
Morpholines can undergo a variety of chemical reactions. For instance, they can react with inorganic acids to form salts, and with organic acids to form salts or amides . They can also undergo alkylation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Morpholine-4-sulfonyl chloride, a related compound, is a colorless or white to yellow solid or liquid at room temperature .
Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
Research on similar sulfonic acid derivatives, such as those involved in antioxidant capacity assays, has shown that certain sulfonamides can undergo specific reactions, including coupling and oxidation without coupling. These processes are essential in determining the total antioxidant capacity, highlighting the potential of sulfonamide derivatives in evaluating and enhancing antioxidant activities in various systems (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Sulfonamide-Based Drug Development
Sulfonamides, including benzothiazole and benzodiazole derivatives, are crucial in developing various drugs due to their wide range of biological activities. These compounds have been explored for their potential in addressing conditions such as bacterial infections, glaucoma, and even cancer, indicating the broad applicability of sulfonamides in pharmaceutical research and development (Carta, Scozzafava, & Supuran, 2012).
Environmental Remediation
Compounds with sulfonamide structures have also been investigated for their role in environmental remediation, particularly in the degradation of organic pollutants. The presence of sulfonamide and benzodiazole derivatives can enhance the efficiency of enzymatic processes in breaking down recalcitrant compounds, demonstrating their potential in treating industrial effluents and wastewater (Husain & Husain, 2007).
Antimicrobial and Antitumor Activity
The structural motif of sulfonamides, including those similar to the compound , is known for its significant antimicrobial and antitumor properties. These compounds are part of ongoing research for developing new therapeutic agents targeting specific microbial pathogens and cancer cells, underscoring their importance in medicinal chemistry (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[2-(chloromethyl)-1-ethylbenzimidazol-5-yl]sulfonylmorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3S/c1-2-18-13-4-3-11(9-12(13)16-14(18)10-15)22(19,20)17-5-7-21-8-6-17/h3-4,9H,2,5-8,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHTVVUCHJDWKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N=C1CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332836 | |
Record name | 4-[2-(chloromethyl)-1-ethylbenzimidazol-5-yl]sulfonylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401332836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID85269258 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
785792-29-2 | |
Record name | 4-[2-(chloromethyl)-1-ethylbenzimidazol-5-yl]sulfonylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401332836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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